Delphinidin chloride

Catalog No.
S773479
CAS No.
8012-95-1
M.F
C15H11ClO7
M. Wt
338.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin chloride

CAS Number

8012-95-1

Product Name

Delphinidin chloride

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride

Molecular Formula

C15H11ClO7

Molecular Weight

338.69 g/mol

InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H

InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

solubility

Insoluble

Synonyms

delphinidin, delphinidin chloride

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

The exact mass of the compound Delphinidin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insoluble in waterinsoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ethermiscible with most fixed oils; not miscible with castor oil; soluble in volatile oilsinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. It belongs to the ontological category of anthocyanidin chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Skin protecting; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Delphinidin chloride is a highly polar, water-soluble anthocyanidin aglycone characterized by the presence of three hydroxyl groups (3',4',5'-OH) on its B-ring. This unique hydroxylation pattern makes it the most potent antioxidant among the six major dietary anthocyanidins. In procurement and industrial contexts, high-purity delphinidin chloride is primarily sourced as an analytical reference standard for absolute quantification, a starting precursor for the synthesis of specific glycosides, and a high-potency positive control for kinase inhibition and oxidative stress assays. Unlike crude berry extracts, the purified chloride salt ensures absolute reproducibility in stability testing, electrochemical profiling, and targeted in vitro models where precise dosing of the aglycone is critical [1].

Substituting delphinidin chloride with crude anthocyanin extracts (e.g., bilberry or grape skin) introduces a complex matrix of glycosides that masks the specific pharmacological and degradation kinetics of the aglycone, leading to irreproducible assay results. Furthermore, replacing it with closely related in-class analogs like cyanidin chloride or malvidin chloride fundamentally alters performance. Cyanidin lacks the 5'-hydroxyl group, resulting in significantly lower antioxidant capacity and weaker kinase inhibition. Malvidin is methylated, which drastically reduces its binding affinity to active receptor sites and alters its solubility profile. Finally, utilizing the glycosylated form (delphinidin-3-O-glucoside) increases stability but severely diminishes membrane permeability and direct biological activity in vitro, making the unglycosylated delphinidin chloride the mandatory choice for direct mechanistic and receptor-binding studies [1].

Superior Epidermal Growth Factor Receptor (EGFR) Inhibition

Delphinidin chloride demonstrates potent, micromolar inhibition of EGFR tyrosine kinase activity, effectively shutting down downstream MAPK signaling cascades. In direct comparisons using human vulva carcinoma cell lines (A431), delphinidin chloride significantly outperformed its methylated analog and glycosylated counterparts[1].

Evidence DimensionEGFR Inhibition (IC50)
Target Compound DataDelphinidin chloride: IC50 = 1.3 μM
Comparator Or BaselineMalvidin chloride & Glycosides: Inactive or weakly active up to 100 μM
Quantified DifferenceDelphinidin is highly active, while malvidin and glycosides show >76-fold lower activity
ConditionsA431 human vulva carcinoma cell line in vitro assay

Essential for procurement when selecting a high-potency natural kinase inhibitor or a positive control for EGFR-targeted drug discovery workflows.

Maximum Antioxidant Capacity Among Major Anthocyanidins

Due to its tri-hydroxylated B-ring, delphinidin chloride exhibits the highest radical scavenging capacity among the six primary anthocyanidins. Standardized ORAC and DPPH assays confirm that antioxidant potency strictly follows the hydroxylation degree, placing delphinidin above cyanidin and pelargonidin [1].

Evidence DimensionRadical Scavenging Capacity (ORAC/DPPH)
Target Compound DataDelphinidin chloride: Highest stoichiometric radical reduction
Comparator Or BaselineCyanidin chloride (Cd) and Pelargonidin chloride (Pg): Lower capacity (Pg < Cd < Dp)
Quantified DifferenceConsistently higher stoichiometric radical reduction than cyanidin and pelargonidin across all standard assays
ConditionsStandardized DPPH/ORAC assays at 37°C

Makes delphinidin chloride the optimal upper-limit baseline standard for calibrating antioxidant assays and quality control testing.

Differential Suppression of Osteoclastogenesis

In bone resorption models, delphinidin chloride provides superior suppression of osteoclast formation compared to closely related anthocyanidins. While peonidin shows no effect and cyanidin requires high doses, delphinidin achieves strong inhibition at significantly lower concentrations [1].

Evidence DimensionInhibition of RANKL-induced osteoclastogenesis
Target Compound DataDelphinidin chloride: Strong inhibition at >1 μg/mL
Comparator Or BaselineCyanidin chloride: Moderate inhibition requiring 20 μg/mL; Peonidin: Inactive
Quantified Difference>20-fold higher potency in osteoclastogenesis inhibition compared to cyanidin
ConditionsRANKL-induced RAW264.7 macrophage differentiation model

Justifies the specific selection of delphinidin chloride over cyanidin for orthopedic, bone-health, and anti-inflammatory nutraceutical research.

Rapid Physiological Degradation Kinetics for Formulation Testing

Delphinidin chloride is highly unstable at physiological pH, rapidly degrading into gallic acid. This rapid degradation profile makes it an exceptionally sensitive marker for evaluating the protective efficacy of novel delivery systems, such as liposomes or nanogels, compared to more stable analogs [1].

Evidence DimensionAqueous Stability (Half-life)
Target Compound DataDelphinidin chloride: t1/2 ~ 30 min
Comparator Or BaselineAscorbic acid stabilized environment: t1/2 > 1.5 hours
Quantified DifferenceHalf-life extended by >3x when formulated/stabilized with ascorbic acid
ConditionsTissue culture medium at pH 7.4, 37°C

Crucial for formulation scientists who require a highly sensitive, rapid-degradation model compound to validate encapsulation and stabilization technologies.

Benchmark Standard for Antioxidant Capacity Assays

Delphinidin chloride is the right choice as the upper-limit benchmark standard for calibrating ORAC and DPPH assays in food science and nutraceutical quality control, owing to its superior B-ring hydroxylation [2].

Positive Control in EGFR-Targeted Kinase Screening

This compound is the optimal natural, small-molecule reference inhibitor in high-throughput screening for EGFR/MAPK pathway suppression, directly leveraging its potent 1.3 μM IC50 [1].

Active Pharmaceutical Ingredient (API) Formulation Testing

Delphinidin chloride is the preferred sensitive model compound for validating liposomal encapsulation or nanogel stabilization technologies, as its rapid baseline degradation (t1/2 ~ 30 min at pH 7.4) clearly highlights formulation efficacy[4].

In Vitro Bone Resorption and Osteoclastogenesis Modeling

It is the required aglycone for RANKL-inhibition assays in orthopedic research, as closely related analogs like cyanidin and peonidin fail to provide sufficient osteoclast suppression at low concentrations [3].

Physical Description

Colorless, oily liquid aerosol dispersed in air.
Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]

Color/Form

Colorless, oily liquid
Colorless, oily liquid aerosol dispersed in air.
Transparent colorless oily liquid

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

338.0193304 g/mol

Monoisotopic Mass

338.0193304 g/mol

Boiling Point

680 °F

Flash Point

380 °F (open cup)
(oc) 380 °F

Heavy Atom Count

23

Density

0.9
0.90

Odor

Practically odorless even when warmed
Odor like burned lubricating oil

Melting Point

0 °F

UNII

EM6MD4AEHE

Related CAS

13270-61-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2807 companies from 23 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 664 of 2807 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 2143 of 2807 companies with hazard statement code(s):;
H304 (93.89%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Mineral oil, also called USP mineral oil, is a colorless, oily liquid. It has an odor like burned lubricating oil. It is not soluble in water. Mineral oil is a mixture of various liquid chemicals from naturally occurring crude petroleum oil. It has different formulations depending on intended use (e.g., medicinal use formulations are different from industrial use formulations). Mineral oil is generally categorized into either "untreated or mildly treated" or "highly refined" classes. Highly refined oils (white mineral oils) are technical-grade or medicinal-grade mineral oils free of all compounds that would affect color, taste, odor and usefulness as pharmaceutical or food materials. USE: Mineral oil is an important commercial chemical. White mineral oil is used in human and veterinary medical preparations, cosmetics, lubricant, protective coating, as a food additive in confectionary and food preparation, and in chemical processes. Industrial grade mineral oils are used in manufacturing, mining, construction, automotive and diesel engine oils and lubricants. EXPOSURE: Workers that use mineral oil may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact with consumer products and consumption of foods containing mineral oil. Mineral oil is a very common ingredient in many consumer products such as art supplies, auto care, home maintenance, personal care, pesticides and pet care. Mineral oil is a member of a class of petroleum products which contain a wide range of chemicals. If released to the environment, mineral oils may be broken down in air. They are not expected to be broken down by sunlight. Some chemicals in mineral oil will move into air from moist soil and water surfaces. Mineral oils are not expected to move through soil. They will not be broken down completely by microorganisms. RISK: Lung and skin irritation have been reported following occupational exposure to mineral oils. Numerous cases of skin cancer, most often of the scrotum, have been reported following occupational exposure to untreated or mildly treated mineral oils. There is limited and inconsistent evidence for cancer at other sites (respiratory system, gastrointestinal system, pancreas, leukemia) in these workers. No clear evidence of cancer in humans following occupational exposure to refined (e.g. technical- or medical-grade) white mineral oil has been reported. Highly refined mineral oils have low toxicity in animals following ingestion, inhalation, and skin contact because very little is absorbed into the body. Slight skin and eye irritation were observed in laboratory animals after direct contact with highly refined mineral oils. No allergic skin reactions were observed. Mild lung, cardiac, liver, and immune system changes were observed in laboratory animals following repeated exposure to high air levels of mineral oil mists. No toxic effects were observed at low air levels or following repeated exposure to the skin or in the diet. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to high levels of highly refined mineral oil before and/or pregnancy. Data on the potential for untreated or mildly treated mineral oil to cause infertility, abortion, or birth defects in laboratory animals were not available. Skin tumors have been observed in laboratory animals following repeated skin exposure to untreated or mildly treated mineral oil. No tumors developed in laboratory animals following repeated skin exposure to highly refined mineral oil. Tumors formed in some animals following injection under the skin at the site of injection. Tumors were not induced in laboratory animals exposed to mineral oil via ingestion or inhalation over time. The International Agency for Research on Cancer and the U.S. National Toxicology Program 14th Report on Carcinogens program have determined that untreated or mildly treated mineral oils are confirmed/known human carcinogens based on sufficient evidence in humans and animals. The International Agency for Research on Cancer determined that highly refined oils are not classifiable as to their carcinogenicity based on insufficient evidence in humans and animals. The U.S. National Toxicology Program 14th Report on Carcinogens program has not assessed the potential for highly refined (white) mineral oil to cause cancer in humans. The potential for mineral oil (untreated, mildly treated, or highly refined) to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Therapeutic Uses

In severe cases of constipation, such as with fecal impaction, mineral oil and stool softener laxatives administered orally or rectally are indicated to soften the impacted feces. To help complete the evacuation of the impacted colon, a rectal stimulation or saline laxative may follow.
Medication (vet): orally, as a laxative with light grades (low viscosity) even having some advantage in animals over heavy grades (high viscosity).
MEDICATION (VET): A preparation that contains 0.5% neomycin, 1% carbaryl, 9% sulfacetamide, 0.5% tetracaine, and 88.1% mineral oil is used in treatment of ear infections and ear mite infestations of small animals, including rabbits...
Increase water retention in the stool by coating surfaces of stool and intestines with a water-immiscible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass.
...Promotes bowel movement by retarding water reabsorption; there is no stimulation of peristalsis.
Medication (vet): Topically, it has been used as a vehicle in ointments (including ophthalmic), wound dressings, and intramammary products. Arguments against its use in the latter have been based on the potential carcinogenicity of certain grades (for the consumer of milk) or difficulty of eliminating last few droplets from man's food supply.
Previously published results showed that both in vitro and in vivo coconut oil (CNO) treatments prevented combing damage of various hair types. Using the same methodology, an attempt was made to study the properties of mineral oil and sunflower oil on hair. Mineral oil (MO) was selected because it is extensively used in hair oil formulations in India, because it is non-greasy in nature, and because it is cheaper than vegetable oils like coconut and sunflower oils. The study was extended to sunflower oil (SFO) because it is the second most utilized base oil in the hair oil industry on account of its non-freezing property and its odorlessness at ambient temperature. As the aim was to cover different treatments, and the effect of these treatments on various hair types using the above oils, the number of experiments to be conducted was a very high number and a technique termed as the Taguchi Design of Experimentation was used. The findings clearly indicate the strong impact that coconut oil application has to hair as compared to application of both sunflower and mineral oils. Among three oils, coconut oil was the only oil found to reduce the protein loss remarkably for both undamaged and damaged hair when used as a pre-wash and post-wash grooming product. Both sunflower and mineral oils do not help at all in reducing the protein loss from hair. This difference in results could arise from the composition of each of these oils. Coconut oil, being a triglyceride of lauric acid (principal fatty acid), has a high affinity for hair proteins and, because of its low molecular weight and straight linear chain, is able to penetrate inside the hair shaft. Mineral oil, being a hydrocarbon, has no affinity for proteins and therefore is not able to penetrate and yield better results. In the case of sunflower oil, although it is a triglyceride of linoleic acid, because of its bulky structure due to the presence of double bonds, it does not penetrate the fiber, consequently resulting in no favorable impact on protein loss.

Vapor Pressure

<0.5 mmHg

Pictograms

Health Hazard

Health Hazard

Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.

Other CAS

528-53-0
8012-95-1

Wikipedia

Delphinidin

Drug Warnings

In the 1940s, oleothorax (paraffin oil instillation) was widely used to treat patients with apical tuberculosis. The oil plombage should have been removed after a few years; however, since oleothoraces were usually asymptomatic, removal was uncommon. These in the meantime elderly patients are at risk of late complications, such as rupture of the oleothorax and aspiration of oil. We report the case of a 69-year-old man with a spontaneous rupture of an oleothorax leading to oil aspiration, lipid pneumonia and culture-proven disseminated tuberculosis with fatal outcome. Unexpected positive PCR for M. tuberculosis-DNA in tracheal secretions was one of the leading signs in this case. Thus oil plombage in patients with oleothorax may be "time bombs". Primary physicians should be aware of this life-threatening complication.
In recent years, the oral use of mineral oil has not been advocated because of the possibility of interference with the absorption of fat-soluble vitamins and the danger of pulmonary aspiration. The dose required for the former effect exceeds that normally used in clinical practice. ... Oral mineral oil should not be given to patients with swallowing abnormalities.
Oral mineral oil is not recommended for bedridden elderly patients since they are more prone to aspiration of oil droplets, which amy produce lipid pneumonia.
Oral mineral oil is not recommended for children up to 6 years of age since patients in this age group are more prone to aspiration of oil droplets, which may produce lipid pneumonia.
For more Drug Warnings (Complete) data for Mineral oil (6 total), please visit the HSDB record page.

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Cosmetics -> Skin protecting; Antistatic; Viscosity controlling; Emollient; Solvent

Methods of Manufacturing

After removing the lighter hydrocarbons from petroleum by distillation, the residue is again subjected to distillation at a temperature between 330 deg and 390 deg, and the distillate treated first with H2SO4, then with NaOH, and afterward decolorized by filtering through bone black, animal charcoal, or fuller's earth. The purified product is again chilled, to remove paraffin, and redistilled at a temperature above 330 deg. In some instances the H2SO4 treatment is omitted.

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Recycling
Transportation equipment manufacturing
Waste to energy
Wholesale and retail trade
recycling
waste to energy
Paraffin oils: ACTIVE
About 1% of the total mineral oil consumption is used to formulate lubricants.
Mineral oil, heavy or light, is a complex mixture of hydrocarbons derived from crude petroleum and is used as a lubricant laxative. In refinement for human use, the aromatic amines and unsaturated hydrocarbons are removed from petroleum, leaving a variety of saturated hydrocarbons. Light mineral oil is similar to mineral oil but lower molecular weight hydrocarbons predominate, resulting in lower viscosity and specific gravity; it is not intended for use in internal liquid products. ... Mineral oil may contain tocopherol or butylated hydroxytoluenes to inhibit oxidation. The palatability of mineral oil is improved when it is emulsified with acacia.

Analytic Laboratory Methods

Method: NIOSH 1400, Issue 2; Procedure: Gas chromatography with flame ionization detector; Analyte: mineral oil; Matrix: Air; Detection Limit: 0.05 mg per sample.
Use of 1,1,2-trichlorotrifluoroethane for the quantitative determination of mineral oil air sample by UV absorption.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Concurrent use of /anticoagulants, coumarin- or indandione-derivative, oral, or contraceptive, oral, or digitalis glycosides or fat-soluble vitamins such as A, D, E, and K/ with mineral oil may interfere with the proper absorption of these or other medications and reduce their effectiveness.
In addition to interfering with absorption of oral anticoagulants, mineral oil also decreases absorption of vitamin K, which may lead to increased anticoagulant effects.
Concurrent use /with stool softener laxatives/ may cause increased absorption of mineral oil and result in the formation of tumor-like deposits in tissues.
There has been a great deal of work on the effect of mineral oil in impeding the absorption of fat soluble vitamins A (and precursors) D, E, K and essential fatty acids. There is no doubt that interference with absorption can occur, particularly of carotene if amounts in food exceed approximately 6000 ppm.

Stability Shelf Life

Stable under recommended storage conditions.
Oxidation and peroxidation when it occurs in mineral oils continues almost at logarithmic rate.

Dates

Last modified: 08-15-2023

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